4-[4-(Benzyloxy)piperidino]butyl-4-nitrobenzoate
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Overview
Description
4-[4-(benzyloxy)piperidino]butyl-4-nitrobenzoate is a small molecular compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzyloxy group attached to a piperidine ring, which is further connected to a butyl chain and a nitrobenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(benzyloxy)piperidino]butyl-4-nitrobenzoate typically involves multiple steps, starting with the preparation of the benzyloxy piperidine intermediate. This intermediate is then reacted with a butyl chain and a nitrobenzoate group under specific reaction conditions. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and various catalysts for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(benzyloxy)piperidino]butyl-4-nitrobenzoate undergoes several types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by the presence of a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: N-bromosuccinimide (NBS), sodium hydroxide (NaOH)
Major Products
Oxidation: Formation of benzoic acid derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted benzyloxy piperidine derivatives
Scientific Research Applications
4-[4-(benzyloxy)piperidino]butyl-4-nitrobenzoate has been explored for various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study protein interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-[4-(benzyloxy)piperidino]butyl-4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The benzyloxy group can facilitate binding to hydrophobic pockets in proteins, while the nitrobenzoate moiety may participate in redox reactions. These interactions can modulate protein function and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-[4-(benzyloxy)piperidino]butyl-4-isopropylbenzoate: Similar structure with an isopropyl group instead of a nitro group.
tert-Butyl 4-amino-1-piperidinecarboxylate: Contains a piperidine ring with different substituents.
Uniqueness
4-[4-(benzyloxy)piperidino]butyl-4-nitrobenzoate is unique due to the presence of both a benzyloxy group and a nitrobenzoate moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C23H28N2O5 |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-(4-phenylmethoxypiperidin-1-yl)butyl 4-nitrobenzoate |
InChI |
InChI=1S/C23H28N2O5/c26-23(20-8-10-21(11-9-20)25(27)28)29-17-5-4-14-24-15-12-22(13-16-24)30-18-19-6-2-1-3-7-19/h1-3,6-11,22H,4-5,12-18H2 |
InChI Key |
CBYWQHUSTLWEBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OCC2=CC=CC=C2)CCCCOC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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